![molecular formula C19H17ClN4O3S B2668777 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide CAS No. 955639-03-9](/img/structure/B2668777.png)
2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide
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Description
2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Biological Importance
The synthesis of 2-(thio)ureabenzothiazoles, compounds closely related to the queried chemical, highlights the broad spectrum of biological activities these compounds possess. Their significance in medicinal chemistry is underscored by their potential as therapeutic agents, exemplified by derivatives like Frentizole used for treating rheumatoid arthritis and systemic lupus erythematosus. The synthesis methodologies span from historical approaches to contemporary techniques, offering insights into the chemical reactions that yield these compounds with varied substituents, thus expanding their biological activity spectrum (Rosales-Hernández et al., 2022).
Environmental and Toxicological Aspects
The occurrence, fate, and behavior of related compounds such as parabens in aquatic environments have been reviewed, shedding light on their classification as emerging contaminants. Despite their widespread use, the environmental persistence and potential endocrine-disrupting effects of such compounds necessitate a deeper understanding of their impact on aquatic ecosystems and human health (Haman et al., 2015).
Applications in Pollution Treatment
Research on the applications of oxidoreductive enzymes in the decolorization and detoxification of textile dyes from polluted water introduces a novel approach to addressing industrial pollution. These studies highlight the potential of enzymes like peroxidases and laccases in breaking down recalcitrant dyes, suggesting an efficient and environmentally friendly method for wastewater treatment (Husain, 2006).
Antioxidant and Anti-inflammatory Potential
The investigation into novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents underlines the continuous search for more effective and safer therapeutic options. These derivatives are evaluated for their biological activities, offering a foundation for future drug development in combating oxidative stress and inflammation (Raut et al., 2020).
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-16-8-3-2-5-12(16)10-21-17(25)15-11-28-19(23-15)24-18(26)22-14-7-4-6-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWAFEVTUGQDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)ureido)-N-(2-methoxybenzyl)thiazole-4-carboxamide |
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